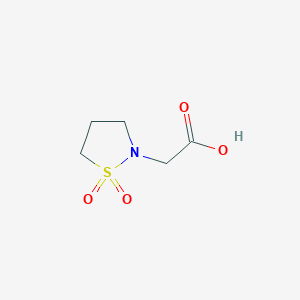

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

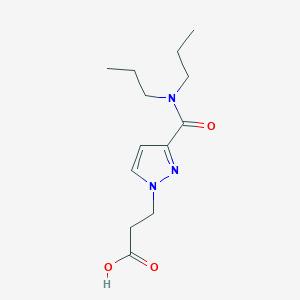

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is an organic compound with the molecular formula C5H9NO4S and a molecular weight of 179.2 . It appears as a powder and is stored at a temperature of 4°C .

Molecular Structure Analysis

The molecular structure of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be represented by the SMILES stringC1CN(S(=O)(=O)C1)CC(=O)O . The InChI representation is InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) . Physical And Chemical Properties Analysis

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is a powder with a molecular weight of 179.2 . Its IUPAC name is (1,1-dioxido-2-isothiazolidinyl)acetic acid . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Thiazolidine derivatives, including 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid, are key intermediates in the synthesis of various bioactive molecules. They serve as building blocks for the creation of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological activities, making these derivatives valuable in drug design and development.

Anticancer Agents

Research has shown that thiazolidine derivatives exhibit potential anticancer activities. The structural motif of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be modified to target specific cancer cells, providing a pathway for the development of new anticancer drugs .

Antimicrobial Applications

The thiazolidine core is known to possess antimicrobial properties. Derivatives of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can be synthesized to act against a variety of bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .

Anti-inflammatory and Analgesic Compounds

Due to their chemical structure, thiazolidine derivatives are explored for their anti-inflammatory and analgesic effects. This makes 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid a candidate for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .

Neuroprotective Properties

Some thiazolidine derivatives have shown neuroprotective properties, suggesting that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid could play a role in the treatment of neurodegenerative diseases. Its derivatives may help in protecting neuronal cells from damage or death .

Antioxidant Activity

Thiazolidine derivatives are also investigated for their antioxidant activity. The modification of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid can lead to the development of compounds that help in neutralizing free radicals, thereby preventing oxidative stress-related diseases .

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZVKANCYYRWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2973707.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)

![N-(3,4-dichlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2973716.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)

![Methyl 4-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)methyl)piperidine-1-carboxylate](/img/structure/B2973723.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)

![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)